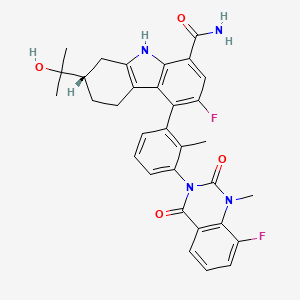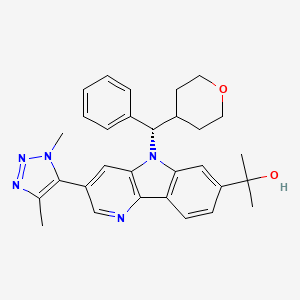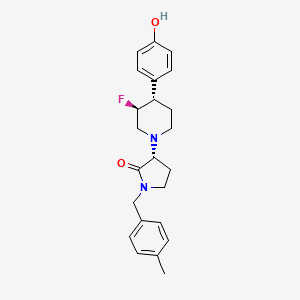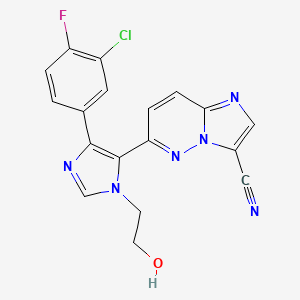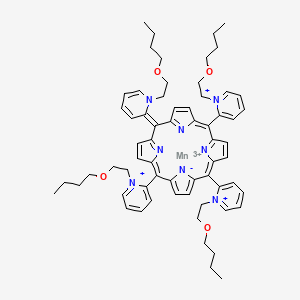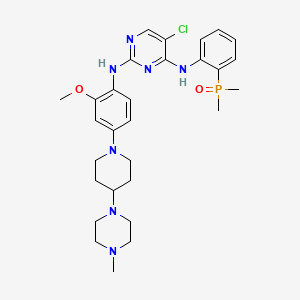
Brigatinib
Vue d'ensemble
Description
Brigatinib is an antineoplastic (cancer) agent used to treat metastatic non-small cell lung cancer in patients who have certain types of abnormal anaplastic lymphoma kinase (ALK) gene . It interferes with the growth of cancer cells, which are eventually destroyed by the body .
Synthesis Analysis
This compound is primarily metabolized by cytochrome P450 (CYP) 3A . It shows dose linearity over the dose range of 60–240 mg once daily . A high-fat meal had no clinically meaningful effect on systemic exposures of this compound .
Molecular Structure Analysis
The molecular formula of this compound is C29H39ClN7O2P . The chemical structure of this compound is constructed around a bisanilinopyrimidine core, containing a C4 aniline with an ortho dimethylphosphine oxide substituent .
Chemical Reactions Analysis
This compound is primarily metabolized by cytochrome P450 (CYP) 3A . Results of clinical drug–drug interaction studies and physiologically based pharmacokinetic analyses have demonstrated that coadministration of strong or moderate CYP3A inhibitors or inducers with this compound should be avoided .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Interaction Mechanism with Human Alpha-1-Acid Glycoprotein : Brigatinib has a high affinity for human alpha-1-acid glycoprotein, primarily due to hydrogen bonding and hydrophobic interactions. This binding influences the therapeutic efficacy of this compound, especially in the presence of metal ions like Mg2+, Zn2+, Ca2+, Ni2+, and Co2+ (Wang et al., 2020).
Restriction of Brain Accumulation and Toxicity : P-glycoprotein and breast cancer resistance protein significantly limit this compound's accumulation in the brain and its systemic exposure. The study also highlights the role of the multidrug efflux transporters ABCB1 and ABCG2, and the drug-metabolizing enzyme CYP3 A in this compound's pharmacokinetics (Li et al., 2018).
Efficacy Comparison with Crizotinib : In a phase 3 trial, this compound showed higher progression-free survival rates compared to crizotinib in patients with advanced ALK-positive NSCLC (Camidge et al., 2018). Another study confirmed this compound's superior efficacy and tolerability over crizotinib, making it a promising first-line treatment for ALK-positive NSCLC (Camidge et al., 2020).
First Global Approval : this compound received accelerated approval in the USA for ALK-positive metastatic NSCLC patients intolerant to or who have progressed on crizotinib. It addresses the therapeutic challenge of resistance to crizotinib (Markham, 2017).
Discovery and Mechanism of this compound : this compound was designed to overcome resistance to first- and second-generation ALK inhibitors in NSCLC. Its unique structure, including a phosphine oxide, contributes to its potency and selectivity (Huang et al., 2016).
Activity and Safety in ALK-Rearranged NSCLC : this compound shows promising clinical activity and an acceptable safety profile in patients with crizotinib-treated and crizotinib-naive ALK-rearranged NSCLC, supporting its further development as a potential new treatment option for these patients (Gettinger et al., 2016).
Potential in Treating ALK-Negative Cancers : this compound has shown significant anti-cancer effects in colorectal cancer (CRC) through induction of apoptosis by sustained endoplasmic reticulum stress, indicating its potential in treating ALK-negative cancers (Zhang et al., 2019).
Pharmacokinetics and Dosing Rationale : A study on this compound's exposure-response analyses in ALK-positive NSCLC provided insights into the optimal dosing regimen, demonstrating the importance of balancing efficacy with the risk of side effects (Gupta et al., 2020).
Intracranial Efficacy : this compound has demonstrated efficacy in treating intracranial disease, including leptomeningeal carcinomatosis, in ALK-positive NSCLC patients (Gaye et al., 2019).
Mécanisme D'action
Target of Action
Brigatinib is a potent tyrosine kinase inhibitor . Its primary targets include anaplastic lymphoma kinase (ALK), ROS1, insulin-like growth factor 1 receptor (IGF1R), and epidermal growth factor receptor (EGFR) with deletions and point mutations . These targets play a crucial role in cell growth, proliferation, and survival .
Mode of Action
This compound acts by inhibiting the phosphorylation of ALK and the activation of downstream signaling proteins . It presents selectivity against the mutant forms of EGFR compared to the wild-type . It also exhibits selectivity against 9 different Crizotinib-resistant mutants of the EML4-ALK fusion gene, which is a pivotal player in the transformation of susceptible lung parenchyma .
Biochemical Pathways
This compound affects multiple biochemical pathways through its inhibition of various kinases. It impacts cell growth, apoptosis, and immune evasion through ALK inhibition . This compound seems to achieve a more diverse downstream effect due to a broader cancer-related kinase target spectrum . It also suppresses AXL-mediated acquired resistance to osimertinib in EGFR-mutated non-small cell lung cancer .
Pharmacokinetics
This compound shows dose linearity over the dose range of 60–240 mg once daily . After oral administration, the median time to reach maximum plasma concentration ranged from 1 to 4 hours . A high-fat meal had no clinically meaningful effect on systemic exposures of this compound . This compound is primarily metabolized by cytochrome P450 (CYP) 3A . No dose adjustment is required based on body weight, age, race, sex, total bilirubin, and mild-to-moderate renal impairment .
Result of Action
This compound potently inhibits AXL expression, enhancing the anti-tumor efficacy of osimertinib in AXL-mediated osimertinib-resistant NSCLC cell lines . It might decrease AXL expression through increasing K48-linked ubiquitination of AXL and promoting AXL degradation . This compound also has a potential ability to bind AXL kinase protein and further inhibit its downstream pathways in NSCLC cell lines .
Action Environment
Environmental factors such as the presence of strong or moderate CYP3A inhibitors or inducers can influence the action, efficacy, and stability of this compound . If coadministration with a strong or moderate CYP3A inhibitor cannot be avoided, the dose of this compound should be reduced by approximately 50% (strong CYP3A inhibitor) or approximately 40% (moderate CYP3A inhibitor), respectively .
Safety and Hazards
Brigatinib can cause serious side effects such as lung problems, vision problems, high blood pressure, high blood sugar, very slow heartbeats, muscle damage, or pancreatitis . If coadministration with a strong or moderate CYP3A inhibitor cannot be avoided, the dose of this compound should be reduced by approximately 50% (strong CYP3A inhibitor) or approximately 40% (moderate CYP3A inhibitor), respectively .
Orientations Futures
Brigatinib has shown superior efficacy compared with crizotinib in terms of both systemic and intracranial disease . This trial establishes this compound as a novel first-line option for ALK-TKI naïve ALK-positive NSCLC, along with alectinib . This compound in combination with anti-EGFR antibodies is a promising strategy to overcoming triple mutations .
Analyse Biochimique
Biochemical Properties
Brigatinib is a potent inhibitor of multiple kinases, including ALK, ROS1, insulin-like growth factor 1 receptor (IGF-1R), and FLT-3, as well as EGFR deletions and point mutations . It acts by inhibiting ALK phosphorylation and the activation of downstream signaling proteins .
Cellular Effects
This compound has shown substantial activity against all 17 secondary ALK mutants tested in cellular assays . It has also demonstrated superior inhibitory profile compared with crizotinib, ceritinib, and alectinib at clinically achievable concentrations . This compound is the only tyrosine kinase inhibitor (TKI) to maintain substantial activity against the most recalcitrant ALK resistance mutation, G1202R .
Molecular Mechanism
This compound acts by inhibiting ALK phosphorylation and the activation of downstream signaling proteins . It is primarily metabolized by cytochrome P450 (CYP) 3A . Results of clinical drug–drug interaction studies and physiologically based pharmacokinetic analyses have demonstrated that coadministration of strong or moderate CYP3A inhibitors or inducers with this compound should be avoided .
Temporal Effects in Laboratory Settings
After oral administration of single doses of this compound 30–240 mg, the median time to reach maximum plasma concentration ranged from 1 to 4 hours . This compound showed dose linearity over the dose range of 60–240 mg once daily .
Dosage Effects in Animal Models
In mice with ALK-positive tumors implanted subcutaneously or intracranially, superior efficacy of this compound was observed
Metabolic Pathways
This compound is primarily metabolized by cytochrome P450 (CYP) 3A . It is a weak inducer of CYP3A in vivo .
Transport and Distribution
This compound is 91% bound to human plasma proteins and binding is not concentration dependent . The blood-to-plasma concentration ratio for this compound is 0.69, suggesting the lack of preferential binding to red blood cells . The mean apparent volume of distribution of this compound was estimated to be 307 L .
Propriétés
IUPAC Name |
5-chloro-4-N-(2-dimethylphosphorylphenyl)-2-N-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H39ClN7O2P/c1-35-15-17-37(18-16-35)21-11-13-36(14-12-21)22-9-10-24(26(19-22)39-2)33-29-31-20-23(30)28(34-29)32-25-7-5-6-8-27(25)40(3,4)38/h5-10,19-21H,11-18H2,1-4H3,(H2,31,32,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AILRADAXUVEEIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCN(CC2)C3=CC(=C(C=C3)NC4=NC=C(C(=N4)NC5=CC=CC=C5P(=O)(C)C)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H39ClN7O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501027929 | |
| Record name | Brigatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501027929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
584.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
| Record name | Brigatinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12267 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Brigitanib acts as a tyrosine kinase inhibitor with activity against multiple kinases including ALK, ROS1, insulin-like growth factor 1 receptor and against EGFR deletions and point mutations. It acts by inhibiting ALK phosphorylation and the activation of downstream signaling proteins. | |
| Record name | Brigatinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12267 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
1197953-54-0 | |
| Record name | Brigatinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1197953540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Brigatinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12267 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Brigatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501027929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-((5-chloro-2-((2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BRIGATINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HYW8DB273J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(4-(((6-Methoxy-2-(2-methoxyimidazo[2,1-b][1,3,4]thiadiazol-6-yl)benzofuran-4-yl)oxy)methyl)-5-methylthiazol-2-yl)morpholine](/img/structure/B606285.png)

![4-(cyclopropylamino)-N-[(2R)-2-fluoro-3-hydroxy-3-methylbutyl]-6-(1,6-naphthyridin-2-ylamino)pyridine-3-carboxamide](/img/structure/B606287.png)
